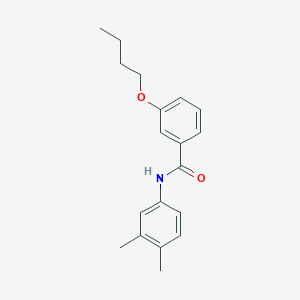

3-butoxy-N-(3,4-dimethylphenyl)benzamide

Description

3-Butoxy-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a butoxy group at the 3-position and a 3,4-dimethylphenyl group attached to the nitrogen atom.

The synthesis of related N-(3,4-dimethylphenyl)benzamide derivatives typically involves condensation reactions between acyl chlorides and substituted anilines, as demonstrated in the preparation of N-(3,4-dimethylphenyl)benzamide using benzoyl chloride and 3,4-dimethylaniline .

Properties

IUPAC Name |

3-butoxy-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-4-5-11-22-18-8-6-7-16(13-18)19(21)20-17-10-9-14(2)15(3)12-17/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOUSCYGVCAUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 3,4-dimethylaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of benzamide derivatives.

Scientific Research Applications

3-but

Comparison with Similar Compounds

Structural Differences and Electronic Properties

The table below highlights key structural variations and their implications:

Key Observations:

- Butoxy vs.

- Aromatic Heterocycles : Benzoxazole () and benzothiazole () introduce rigid, planar structures that favor interactions with aromatic residues in enzymes or receptors.

- Electron-Withdrawing Groups : Fluorine () and sulfamoyl () groups alter electron density, affecting reactivity and binding affinity.

Pharmacological Potential

- Target Compound : Preliminary studies suggest activity in kinase inhibition due to the benzamide core’s ability to mimic ATP-binding motifs. The butoxy group may enhance cell permeability .

- Benzoxazole Analogs () : Exhibit antiviral activity, attributed to the benzoxazole ring’s interaction with viral proteases.

- Thiazole Derivatives () : Demonstrated anticancer activity via tubulin polymerization inhibition, with the thiazole ring critical for binding .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs () show higher aqueous solubility than butoxy derivatives, impacting formulation strategies .

- Metabolic Stability : Fluorine-substituted compounds () exhibit longer half-lives due to resistance to oxidative metabolism .

Crystallographic and Structural Insights

- Molecular Geometry : SHELX-refined crystallographic data for related compounds (e.g., ) confirm planar benzamide moieties, with ORTEP-3 visualizations highlighting steric clashes caused by 3,4-dimethylphenyl groups .

- Hydrogen Bonding : The amide carbonyl in the target compound participates in H-bonding with biological targets, a feature shared with sulfamoyl-bearing analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.